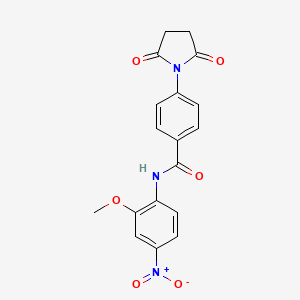
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group and a 2-methoxy-4-nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:
Formation of the benzamide core: This can be achieved by reacting 4-aminobenzamide with an appropriate acylating agent under mild conditions.
Introduction of the 2,5-dioxopyrrolidin-1-yl group: This step involves the reaction of the benzamide intermediate with succinic anhydride in the presence of a suitable catalyst.
Substitution with the 2-methoxy-4-nitrophenyl group: The final step involves the nucleophilic aromatic substitution reaction between the intermediate and 2-methoxy-4-nitrophenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-formyl-4-nitrophenyl)benzamide.
Reduction: Formation of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-aminophenyl)benzamide.
Substitution: Various substituted benzamide derivatives depending on the substituents introduced.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Chemical Biology: Employed as a probe to study biological processes and interactions at the molecular level.
Industry: Used in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which may influence its solubility and chemical properties.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-chlorophenyl)benzamide: Contains a chlorine atom instead of a nitro group, potentially altering its reactivity and biological effects.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-15-10-13(21(25)26)6-7-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSALUOJKXDDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate](/img/structure/B2611281.png)
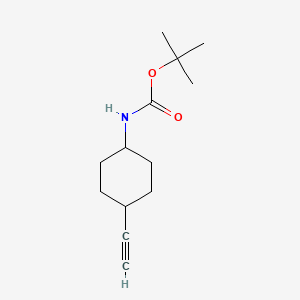
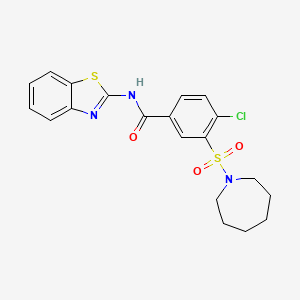
![N-(4-{[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2611286.png)
![Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2611289.png)
![3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2611291.png)
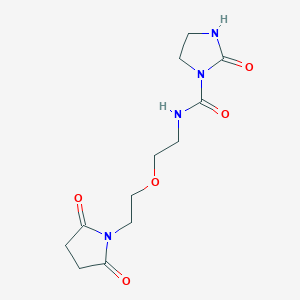
![(2S,3R,8R,10S,13S,17R)-17-Ethyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B2611294.png)
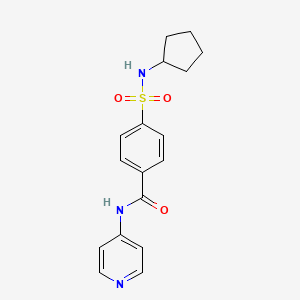
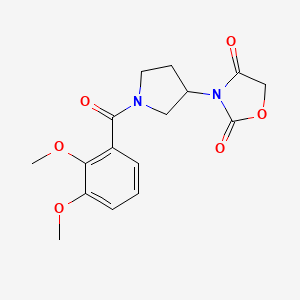
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
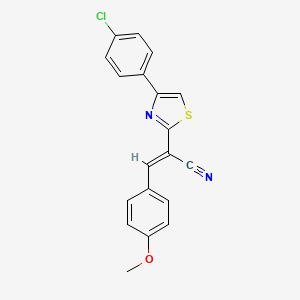
![3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2611303.png)

